Methyl 2-oxo-3-phenylbutanoate
Overview
Description
Methyl 2-oxo-3-phenylbutanoate is an organic compound with the molecular formula C11H12O3. It is an ester derived from the condensation of phenylacetic acid and methyl acetoacetate. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-3-phenylbutanoate can be synthesized through several methods. One common approach involves the Claisen condensation reaction between phenylacetic acid and methyl acetoacetate. The reaction is typically carried out in the presence of a strong base such as sodium ethoxide or sodium hydride, under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Phenylacetic acid derivatives.
Reduction: Alcohols and other reduced compounds.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl 2-oxo-3-phenylbutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and natural product analogs.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
Medicine: It is an intermediate in the production of pharmaceuticals, such as anti-inflammatory and analgesic drugs.
Industry: It is used in the manufacture of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of methyl 2-oxo-3-phenylbutanoate depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form complex molecules. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-oxo-4-phenylbutanoate
- Methyl 2-phenylacetoacetate
- Methyl 2-methyl-3-oxo-4-phenylbutanoate
Uniqueness
Methyl 2-oxo-3-phenylbutanoate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its phenyl group and ester functionality make it a valuable intermediate in the synthesis of a wide range of compounds, distinguishing it from other similar esters.
Properties
IUPAC Name |
methyl 2-oxo-3-phenylbutanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWBNCNKOFGYUKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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